molecular formula C23H21N3O5 B11446727 6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11446727
M. Wt: 419.4 g/mol
InChI Key: RIYFPXGHSKXZTK-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes both methoxy and ethoxy functional groups attached to phenyl rings, as well as a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Substitution Reactions:

    Cyclization: The intermediate compounds undergo cyclization to form the pyrazolopyridine core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole core.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Esterification: Formation of esters.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-dimethoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the ethoxy group.

    6-(4-ethoxyphenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with reversed positions of the methoxy and ethoxy groups.

    6-phenyl-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the methoxy groups.

Uniqueness

The uniqueness of 6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O5/c1-4-31-14-7-5-13(6-8-14)21-20-17(23(27)28)12-18(24-22(20)26-25-21)16-11-15(29-2)9-10-19(16)30-3/h5-12H,4H2,1-3H3,(H,27,28)(H,24,25,26)

InChI Key

RIYFPXGHSKXZTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=C(C=CC(=C4)OC)OC)C(=O)O

Origin of Product

United States

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